molecular formula C20H16F3NO2S B2992456 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 2034266-01-6

4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2992456
CAS No.: 2034266-01-6
M. Wt: 391.41
InChI Key: GNVCQYKOWVDORS-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a benzamide derivative featuring a thiophen-3-yl substituent at the 4-position of the benzamide core and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group attached to the nitrogen atom. Structural analogs highlight the importance of the trifluoro-hydroxy-phenylpropyl moiety in modulating physicochemical properties and biological interactions, particularly in targeting ion channels or receptors .

Properties

IUPAC Name

4-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2S/c21-20(22,23)19(26,17-4-2-1-3-5-17)13-24-18(25)15-8-6-14(7-9-15)16-10-11-27-12-16/h1-12,26H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCQYKOWVDORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps. One common approach is the reaction of thiophen-3-ylbenzamide with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethanol derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like m-CPBA or hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.

  • Reduction: Trifluoromethanol derivative.

  • Substitution: Amides or esters.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying biological pathways and developing new therapeutic agents.

Medicine: In medicine, this compound has been investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the thiophene ring contributes to its overall stability and reactivity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzamide derivatives, focusing on substituent variations, synthetic routes, and functional properties:

Compound Name Benzamide Substituent N-Substituent Key Properties/Activities Synthesis Yield/Notes Reference ID
4-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide (Target) 4-(Thiophen-3-yl) 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Hypothesized ion channel modulation (based on analogs) Not reported in evidence -
VU0543336 (N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide) 4-(Trifluoromethoxy) 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl Potent Kir6.1/SUR2B inhibitor (IC₅₀ = 130 nM) Not reported
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide (5b) 3-(Thiophen-3-yl) 4-(2-Aminocyclopropyl)phenyl Anti-LSD1 activity (IC₅₀ = 1.2 µM) Yield: 72%; NMR/LC-MS confirmed
4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b) 4-(Thiophen-3-yl) 4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl D3 receptor ligand (Ki = 8.3 nM) Yield: 56%; Reflux/48h
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide 4-(Thiophen-3-yl) 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl D3 receptor ligand (Ki = 12.5 nM) Yield: 48%; Two-step synthesis

Key Structural and Functional Insights:

Substituent Position on Benzamide Core :

  • The 4-position substitution (e.g., thiophen-3-yl, trifluoromethoxy) is critical for receptor binding, as seen in VU0543336 (Kir6.1/SUR2B inhibition) and diazepane-derived ligands (D3 receptor affinity). In contrast, 3-position substitution (e.g., compound 5b) shifts activity toward epigenetic targets like LSD1 .

N-Substituent Modifications :

  • The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl group (common to the target compound and VU0543336) enhances metabolic stability and hydrophobicity, favoring membrane penetration for ion channel targeting .
  • Flexible alkyl chains with heterocyclic termini (e.g., diazepane, piperazine) improve D3 receptor selectivity by accommodating hydrophobic binding pockets .

Synthetic Feasibility: Amidation reactions (e.g., coupling carboxylic acids with amines in ethanol or THF) are widely employed, with yields ranging from 48% to 72% depending on steric and electronic effects .

Biological Activity Trends :

  • Thiophene-containing analogs exhibit dual functionality: the sulfur atom enhances π-π stacking with aromatic residues in receptors, while the trifluoromethyl/hydroxy groups improve solubility and target affinity .

Biological Activity

The compound 4-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H20F3N2O2S
  • Molecular Weight : 383.4278 g/mol

Structural Features

The compound includes:

  • A thiophene ring , which may contribute to its interaction with biological targets.
  • A trifluoromethyl group , enhancing lipophilicity and potentially increasing binding affinity to proteins.
  • A hydroxy group , which can participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity, while the hydroxy and sulfonamide groups facilitate critical interactions such as hydrogen bonding. This interaction can modulate enzyme activity or receptor function, leading to various biological effects.

Anticancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that certain analogs inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 µM to 30 µM .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

  • Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was observed in cell models treated with related compounds, suggesting a potential pathway for reducing inflammation .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound using a zebrafish embryo model. The results indicated that the compound induced apoptosis in cancer cells at concentrations above 15 µM. The mechanism involved mitochondrial dysfunction and activation of caspase pathways, leading to increased cell death .

Study 2: Inflammatory Response Modulation

In another investigation, the compound was tested for its ability to modulate inflammatory responses in RAW 264.7 macrophage cells. The results showed a significant reduction in nitric oxide production upon treatment with the compound, supporting its potential as an anti-inflammatory agent .

Data Summary Table

Biological ActivityModel/SystemConcentrationObserved Effect
AnticancerMCF-7 CellsIC50: 10 µM - 30 µMInhibition of cell proliferation
Anti-inflammatoryRAW 264.7 Cells>15 µMReduced NO production

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